molecular formula C16H14ClNO4 B302932 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B302932
M. Wt: 319.74 g/mol
InChI Key: VNNNWQRQFOBLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid, also known as Clomazone, is a herbicide used to control weeds in agricultural fields. It was first introduced in 1975 and has since been widely used due to its effectiveness in controlling a broad spectrum of weeds. Clomazone belongs to the family of benzoic acid herbicides and is commonly used in combination with other herbicides to enhance weed control.

Mechanism of Action

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid works by inhibiting the biosynthesis of carotenoids in plants, leading to the disruption of the photosynthetic process and eventually, the death of the plant. Carotenoids are pigments that are essential for photosynthesis and are responsible for the yellow, orange, and red colors of plants.
Biochemical and Physiological Effects:
2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid has been found to have no significant impact on the growth and development of mammals, including humans. However, it has been found to have some impact on the microbial activity in soil, leading to a decrease in the population of beneficial microorganisms.

Advantages and Limitations for Lab Experiments

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid is a widely used herbicide in agricultural fields and has been extensively studied for its effectiveness in weed control. However, its use in laboratory experiments is limited due to its potential impact on the growth and development of beneficial microorganisms in soil.

Future Directions

There are several future directions for research on 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid. One area of research could be the development of new formulations of 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid that are more effective in controlling weeds and have a lower impact on the environment. Another area of research could be the study of the impact of 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid on soil microorganisms and the development of strategies to mitigate its impact. Additionally, research could be conducted on the impact of 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid on non-target organisms, such as bees and other pollinators, to ensure that its use does not have unintended consequences.

Synthesis Methods

The synthesis of 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid involves the reaction between 2-chloro-4-methylphenol and chloroacetyl chloride, followed by the reaction between the resulting product and 2-aminobenzoic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid has been extensively studied for its effectiveness in weed control and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including grasses, broadleaves, and sedges. 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid is also known for its low toxicity to mammals, making it a safer alternative to other herbicides.

properties

Product Name

2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14ClNO4/c1-10-8-11(17)6-7-14(10)22-9-15(19)18-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

VNNNWQRQFOBLAZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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